REACTION_SMILES
|
[Al+3:18].[Cl-:23].[H-:17].[H-:20].[H-:21].[H-:22].[K+:26].[Li+:19].[NH2:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[n:9][c:10]2[c:15]1[C:14](=[O:16])[CH2:13][CH2:12][CH2:11]2.[NH4+:24].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH-:25]>>[NH2:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[n:9][c:10]2[c:15]1[CH:14]([OH:16])[CH2:13][CH2:12][CH2:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1c2c(nc3ccccc13)CCCC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1c2c(nc3ccccc13)CCCC2O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:18].[Cl-:23].[H-:17].[H-:20].[H-:21].[H-:22].[K+:26].[Li+:19].[NH2:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[n:9][c:10]2[c:15]1[C:14](=[O:16])[CH2:13][CH2:12][CH2:11]2.[NH4+:24].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH-:25]>>[NH2:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[n:9][c:10]2[c:15]1[CH:14]([OH:16])[CH2:13][CH2:12][CH2:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1c2c(nc3ccccc13)CCCC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1c2c(nc3ccccc13)CCCC2O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |